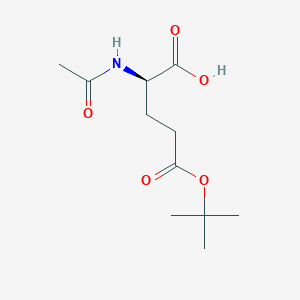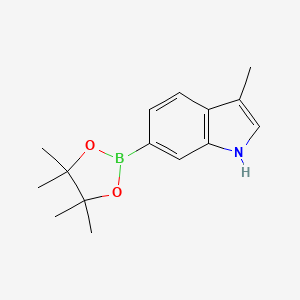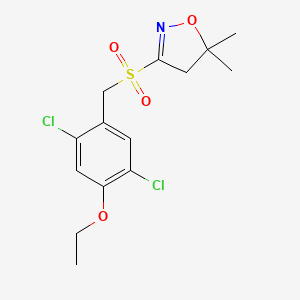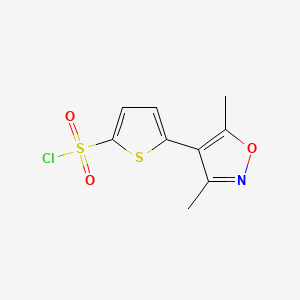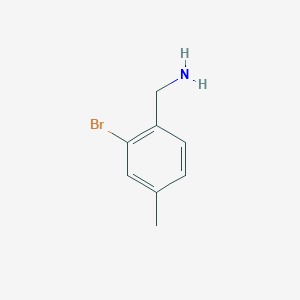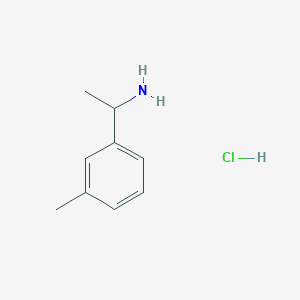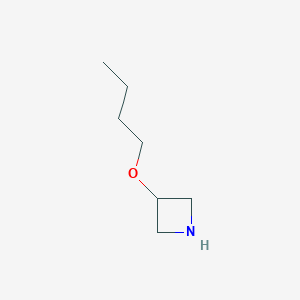
3-Butoxyazetidine
Übersicht
Beschreibung
3-Butoxyazetidine is a cyclic compound with the molecular formula C7H15NO . It is a useful research chemical and is often used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Butoxyazetidine includes a four-membered azetidine ring with a butoxy group attached . The InChI code for 3-Butoxyazetidine is InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 .
Physical And Chemical Properties Analysis
3-Butoxyazetidine is a neat substance with a molecular weight of 129.2 . It appears as a colourless oil . The solubility of 3-Butoxyazetidine is slight in chloroform and methanol .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : 3-Butoxyazetidine is used in chemical synthesis . It’s a liquid compound with a molecular weight of 129.2 .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of using 3-Butoxyazetidine in chemical synthesis are not specified in the source .
-
Antioxidant and Antibacterial Activities
- Application : Amide compounds, which could potentially include 3-Butoxyazetidine, have been used in the synthesis of novel benzamide compounds. These compounds have shown antioxidant and antibacterial activities .
- Method : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
-
Industrial Use
- Application : Amide compounds, which could potentially include 3-Butoxyazetidine, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of using amide compounds in these industries are not specified in the source .
-
Drug Discovery
-
Synthesis and Reactivity of Azetidines
- Application : Azetidines, which could potentially include 3-Butoxyazetidine, are used in organic synthesis and medicinal chemistry .
- Method : The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized by recent advances .
- Results : Recent advances in the chemistry and reactivity of azetidines have been reported . This includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
-
Biosynthesis of Azetidine-Containing Natural Products
- Application : Azetidine is a four-membered polar heterocycle including a basic secondary amine, and is characterized by its high ring-strain energy, strong molecular rigidity and satisfactory stability . This makes azetidine, potentially including 3-Butoxyazetidine, interesting for biosynthesis .
- Method : The biosynthetic mechanisms of naturally occurring azetidines are poorly understood .
- Results : The biosyntheses of all the azetidine-containing natural products, especially the biosyntheses of azetidine moieties, have been described . The hope is that this research will lead to the discovery of novel azetidine-containing natural products in the near future .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Butoxyazetidine are not mentioned in the search results, azetidines as a class of compounds have seen recent developments in their synthesis, reactivity, and application . These advancements suggest potential future research directions in the field of azetidine chemistry .
Eigenschaften
IUPAC Name |
3-butoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLHGDEBDNAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxyazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






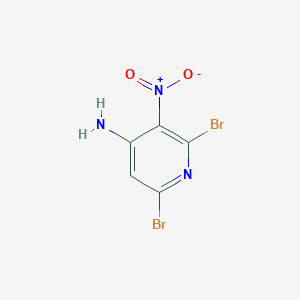
![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)
